2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Amidation: The final step involves the formation of the benzamide moiety by reacting the intermediate with a suitable benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide
- 2-fluoro-N-(4-methyl-2-pyridinyl)benzamide
- 2,4-dichloro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide
Uniqueness
2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is unique due to the presence of both the furan and pyrazole rings, which can confer distinct chemical and biological properties. The fluorine atom also enhances its stability and reactivity compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-14-5-2-1-4-13(14)16(21)18-7-8-20-11-12(10-19-20)15-6-3-9-22-15/h1-6,9-11H,7-8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWXZOAKKVQNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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